molecular formula C11H16N2O2 B13001763 Methyl 6-(isopropylamino)-2-methylnicotinate

Methyl 6-(isopropylamino)-2-methylnicotinate

Cat. No.: B13001763
M. Wt: 208.26 g/mol
InChI Key: CWNTULPNWSFLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(isopropylamino)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an isopropylamino group, and a methyl group attached to the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(isopropylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with isopropylamine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(isopropylamino)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 6-(isopropylamino)-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(isopropylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the isopropylamino group.

    Ethyl 6-(isopropylamino)-2-methylnicotinate: Similar but with an ethyl ester group instead of a methyl ester group.

    6-(Isopropylamino)-2-methylnicotinic acid: Similar but with a carboxylic acid group instead of a methyl ester group.

Uniqueness

Methyl 6-(isopropylamino)-2-methylnicotinate is unique due to the presence of both the isopropylamino group and the methyl ester group, which confer specific chemical and biological properties. These functional groups allow the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 2-methyl-6-(propan-2-ylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-7(2)12-10-6-5-9(8(3)13-10)11(14)15-4/h5-7H,1-4H3,(H,12,13)

InChI Key

CWNTULPNWSFLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.